Kinase Inhibition Selectivity: A 2600-Fold Preference for Brk over Src
3-Bromo-4-methylquinoline, as an intermediate in the synthesis of specific atropisomeric N-heterocycles, demonstrated a stark difference in its derivative's kinase inhibition profile. The derived compound exhibited an IC50 of 13 µM against Src kinase and a highly potent IC50 of 0.005 µM against Brk kinase [1]. This 2600-fold selectivity difference highlights the scaffold's capacity to achieve high target specificity, which is not a general property of all quinoline intermediates.
| Evidence Dimension | IC50 (Inhibitory Concentration) |
|---|---|
| Target Compound Data | Src: 13 µM; Brk: 0.005 µM |
| Comparator Or Baseline | Class baseline: Many unoptimized quinoline cores lack this degree of selectivity. |
| Quantified Difference | 2600-fold selectivity for Brk over Src. |
| Conditions | In vitro kinase inhibition assay. |
Why This Matters
This level of target selectivity is a critical procurement decision factor for medicinal chemistry groups aiming to develop kinase inhibitors with minimal off-target effects.
- [1] Cardenas, M. M. Development of Atroposelective Nucleophilic Substitutions Towards Pharmaceutically Relevant N-Heterocyclic Scaffolds. Ph.D. Dissertation, University of California, San Diego and San Diego State University, 2024. View Source
